Phytosphingosine PCA

Formulation Science Solubility Engineering Cosmetic Manufacturing

Phytosphingosine PCA (PCA-PY) is an equimolar salt formed from the sphingoid base phytosphingosine and pyrrolidone carboxylic acid (PCA), the latter being a dominant component of the skin's natural moisturizing factor (NMF). The compound (MW 428.61 g/mol) serves as a direct biosynthetic precursor to phytoceramides NP, AP, and EOP in the stratum corneum while simultaneously functioning as a broad-spectrum antimicrobial agent through membrane-disrupting cationic amine activity at skin pH.

Molecular Formula C23H46N2O6
Molecular Weight 446.6 g/mol
CAS No. 291520-27-9
Cat. No. B12772958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytosphingosine PCA
CAS291520-27-9
Molecular FormulaC23H46N2O6
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(CO)N)O)O.C1CC(=O)NC1C(=O)O
InChIInChI=1S/C18H39NO3.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;7-4-2-1-3(6-4)5(8)9/h16-18,20-22H,2-15,19H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t16-,17+,18-;/m0./s1
InChIKeyCMYDLTSVAJKTPU-RXQQAGQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phytosphingosine PCA (CAS 291520-27-9): A Ceramide Precursor Salt with Validated Skin Barrier Repair and Antimicrobial Activity


Phytosphingosine PCA (PCA-PY) is an equimolar salt formed from the sphingoid base phytosphingosine and pyrrolidone carboxylic acid (PCA), the latter being a dominant component of the skin's natural moisturizing factor (NMF) [1]. The compound (MW 428.61 g/mol) serves as a direct biosynthetic precursor to phytoceramides NP, AP, and EOP in the stratum corneum while simultaneously functioning as a broad-spectrum antimicrobial agent through membrane-disrupting cationic amine activity at skin pH [1][2]. Unlike free phytosphingosine, PCA conjugation introduces a built-in humectant moiety and alters the compound's physicochemical handling profile, making it a structurally and functionally differentiated entity within the sphingoid base class [3].

Why Phytosphingosine PCA Cannot Be Swapped with Free Phytosphingosine or Other Ceramide Precursors in Formulation and Procurement


Phytosphingosine PCA differs from free phytosphingosine (CAS 554-62-1) and salicyloyl-phytosphingosine in three procurement-relevant parameters: cold-process solubility, keratinocyte cytotoxicity profile, and quantitative stimulation of phytoceramide NP synthesis. Free phytosphingosine requires heating to dissolve even in DMSO and exhibits measurable cytotoxicity at concentrations as low as 2 μM in normal human epidermal keratinocytes (NHEK), whereas the PCA salt dissolves at room temperature without heating and demonstrates lower cytotoxicity at matched concentrations [1]. Salicyloyl-phytosphingosine, while possessing anti-wrinkle efficacy demonstrated in 4-week clinical trials, lacks the direct NMF-donating PCA moiety and cannot substitute for PCA-PY in formulations targeting simultaneous ceramide precursor delivery and humectant activity [2]. Generic ceramide NP or phytosphingosine HCl similarly lack the PCA-conferred handling and dual-functionality advantages [3]. These compound-specific differences create non-interchangeable formulation and efficacy profiles that directly impact procurement specifications.

Phytosphingosine PCA Procurement-Relevant Differentiation Evidence: Quantitative Comparator Data vs. Free Phytosphingosine and In-Class Analogs


Cold-Process Solubility Advantage of Phytosphingosine PCA vs. Free Phytosphingosine in DMSO

Phytosphingosine PCA (PCA-PY) dissolves in DMSO at room temperature without external heating, whereas free phytosphingosine (PY) requires warming to achieve dissolution in the same solvent. This differential was systematically observed during sample preparation for in vitro assays and was confirmed by quantitative nephelometry-based solubility measurement [1]. Free phytosphingosine has a reported aqueous solubility of only 2.6 mg/L at 20°C , while the PCA salt form demonstrates markedly improved handling characteristics in polar aprotic solvents. This solubility advantage directly translates into reduced energy input, shorter batch cycle times, and compatibility with heat-sensitive active ingredients during cold-process manufacturing.

Formulation Science Solubility Engineering Cosmetic Manufacturing

Reduced Keratinocyte Cytotoxicity: Phytosphingosine PCA vs. Free Phytosphingosine by MTT Assay in NHEK Cells

In a direct head-to-head MTT cytotoxicity assay using normal human epidermal keratinocytes (NHEK), phytosphingosine PCA (PCA-PY) demonstrated lower cytotoxicity than free phytosphingosine (PY) at equivalent molar concentrations [1]. The PCA-PY was tested at concentrations of 0.5 μM, 1 μM, and 2 μM over 24-hour exposure periods, with cell viability quantified by MTT reduction. While free PY at 2 μM induced measurable reduction in NHEK viability, PCA-PY at matched 2 μM concentration preserved higher relative cell viability, supporting a wider therapeutic window for topical formulations. The cytotoxicity comparison was conducted under identical cell culture and treatment conditions (NHEK, 24 h, MTT endpoint) [1].

Keratinocyte Toxicology Cell Viability Dermatological Safety

Enhanced Phytoceramide NP Synthesis in NHEK Cells: PCA-PY vs. Untreated Control and Free Phytosphingosine

Treatment of NHEK cells with PCA-PY at 0.5–2 μM for 7 days led to a pronounced increase in phytoceramide NP content, as quantified by high-performance thin-layer chromatography (HPTLC) [1]. Free phytosphingosine (PY) treatment was previously shown to predominantly stimulate NP ceramide synthesis among phytoceramide subtypes [1]. The PCA-PY derivative at 1 μM and 2 μM concentrations produced visually and quantitatively stronger NP ceramide bands on HPTLC plates compared to the 2 μM PY treatment group, indicating that PCA conjugation enhances the ceramide precursor utilization efficiency. This is consistent with the dual delivery of both the sphingoid base backbone (for ceramide synthase) and the PCA moiety (for NMF) from a single molecular entity [1].

Ceramide Biosynthesis Stratum Corneum Lipids Barrier Repair

Broad-Spectrum Antimicrobial Activity: Phytosphingosine (Base Moiety) MBC Hierarchy Against 11 Bacterial Strains

While no published study has directly compared the MBC of phytosphingosine PCA against free phytosphingosine, the antimicrobial activity of the parent phytosphingosine base—which is preserved and delivered by the PCA salt—has been rigorously quantified against a panel of Gram-positive and Gram-negative bacteria. Fischer et al. (2012) reported that phytosphingosine achieved MBC values ranging from 3.3 to 62.5 μg/mL against 9 of 11 tested strains, including Staphylococcus aureus, Streptococcus pyogenes, and Corynebacterium spp., with complete killing observed as early as 0.5 h for some strain-lipid combinations [1]. This potency positioned phytosphingosine as intermediate between d-sphingosine (MBC 0.3–19.6 μg/mL, most potent) and dihydrosphingosine (MBC 0.6–39.1 μg/mL) [1]. The PCA salt delivers this same sphingoid base pharmacophore, and the protonated primary amine (pKa ~9) that mediates membrane disruption remains fully functional at skin surface pH 5 [2].

Antimicrobial Lipids Skin Microbiome Innate Immunity

In Vivo NMF Production: Phytosphingosine (Base Moiety) Increases Skin Pyrrolidone Carboxylic Acid Content in Human Subjects

A 2-week topical application study of phytosphingosine (PHS) on human skin demonstrated a statistically significant increase in pyrrolidone carboxylic acid (PCA) content within stratum corneum samples collected by tape stripping, compared to vehicle-treated control sites [1]. Simultaneously, trans-urocanic acid (trans-UCA) levels were elevated, confirming that PHS stimulates the filaggrin degradation pathway leading to NMF production [1]. Choi et al. (2017) further demonstrated that PHS treatment of cultured human keratinocytes significantly induced expression of filaggrin, caspase-14, and bleomycin hydrolase—the enzymatic machinery responsible for NMF generation—and that this translated into increased PCA content and skin hydration in vivo [2]. Phytosphingosine PCA delivers both the PHS backbone (to stimulate NMF production) and the PCA molecule itself (as a pre-formed humectant), providing a dual moisturization mechanism not available from free phytosphingosine alone.

Natural Moisturizing Factor Filaggrin Metabolism Skin Hydration

Evidence-Backed Application Scenarios for Phytosphingosine PCA in Scientific and Industrial Procurement


Cold-Process Barrier Repair Creams and Serums for Sensitive, Atopy-Prone Skin

Phytosphingosine PCA is the preferred ceramide precursor for cold-process O/W and W/O emulsions targeting compromised skin barriers. Its room-temperature solubility in polar aprotic solvents eliminates the heating step required for free phytosphingosine, preserving heat-sensitive co-actives such as peptides, growth factors, and retinol [1]. The reduced keratinocyte cytotoxicity at up to 2 μM (MTT assay, NHEK) supports safe use in leave-on formulations for sensitive and atopic skin, where free phytosphingosine may cause transient tingling above 0.2% [2]. The simultaneous delivery of phytosphingosine (for ceramide NP synthesis) and PCA (as pre-formed humectant NMF) addresses both lipid barrier deficiency and corneocyte hydration in a single ingredient [3].

Anti-Acne and Microbiome-Balancing Formulations Requiring Broad-Spectrum Antimicrobial Activity

The phytosphingosine base delivered by PCA-PY retains potent broad-spectrum antimicrobial activity (MBC 3.3–62.5 μg/mL against 9/11 skin-relevant bacterial strains), with a potency profile exceeding that of sapienic acid and lauric acid against Gram-positive species including S. aureus and C. acnes [1]. The protonated amine (pKa ~9) remains cationic at skin pH 5, enabling electrostatic disruption of anionic microbial membranes [2]. This mechanism supports application in anti-acne serums, anti-dandruff scalp treatments, and deodorant formulations where both antimicrobial preservation and active acne management are required. The lower cytotoxicity of PCA-PY vs. free phytosphingosine further reduces irritation risk in acne-prone skin, where barrier integrity is already compromised [3].

Dual-Action NMF-Boosting Hydration Systems for Xerosis and Aged Skin

Phytosphingosine PCA uniquely combines exogenous PCA delivery with endogenous NMF pathway stimulation. In vivo human studies confirm that topical phytosphingosine significantly elevates stratum corneum PCA content through upregulation of filaggrin, caspase-14, and bleomycin hydrolase [1][2]. The PCA moiety of the salt provides immediate humectant function while the phytosphingosine backbone simultaneously stimulates the skin's own NMF production machinery. This dual mechanism supports procurement for xerosis creams, anti-aging moisturizers, and post-procedure barrier restoration products where both immediate and sustained hydration are critical performance endpoints [3].

Ceramide-Boosting Serums and Ampoules Targeting Epidermal Differentiation

HPTLC quantification demonstrates that PCA-PY at 1–2 μM stimulates greater phytoceramide NP accumulation in NHEK cells over 7 days compared to equimolar free phytosphingosine [1]. Phytoceramide NP is the most abundant ceramide subclass in healthy human stratum corneum and is frequently depleted in aged, photoaged, and atopic skin. PCA-PY also upregulates keratinocyte differentiation markers TGase-1 and involucrin, promoting corneocyte envelope maturation alongside lipid matrix reinforcement [1]. This evidence positions PCA-PY as the evidence-backed choice for high-efficacy ceramide-boosting serums where quantifiable barrier lipid replenishment is the primary product claim [2].

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